molecular formula C19H27N B259523 N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine

N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine

Cat. No. B259523
M. Wt: 269.4 g/mol
InChI Key: WMXRFRSPFVJKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine, also known as BTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTM is a tertiary amine that contains a tricyclic structure, which makes it a unique and interesting molecule for research. In

Scientific Research Applications

N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. This compound has also been studied for its antibacterial and antifungal properties.
In organic synthesis, this compound has been used as a chiral auxiliary for the asymmetric synthesis of various compounds. The tricyclic structure of this compound provides a unique stereochemical environment that can be exploited for the synthesis of chiral compounds.
In materials science, this compound has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and porous materials. The tricyclic structure of this compound provides a rigid framework that can be used for the synthesis of stable and porous materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine is not fully understood, but it is believed to interact with various receptors in the brain. This compound has been shown to bind to the muscarinic acetylcholine receptor, which is involved in learning and memory processes. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. The inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In a study on rats, this compound was found to improve cognitive function and memory retention. This compound was also found to have anxiolytic effects, which can reduce anxiety and stress in animals.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine in lab experiments include its unique tricyclic structure, which can be exploited for the synthesis of various compounds. This compound is also relatively easy to synthesize and purify, which makes it a convenient building block for organic synthesis. The limitations of using this compound in lab experiments include its potential toxicity and lack of information on its long-term effects. More research is needed to fully understand the safety and efficacy of this compound in various applications.

Future Directions

There are many future directions for N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine research. In medicinal chemistry, this compound can be further studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. This compound can also be studied for its potential applications in other areas such as cancer therapy and antiviral drugs.
In organic synthesis, this compound can be used as a chiral auxiliary for the synthesis of various compounds. The tricyclic structure of this compound can be further exploited for the synthesis of new and complex chiral compounds.
In materials science, this compound can be used as a building block for the synthesis of various functional materials. The porosity and stability of this compound-based materials can be further studied for their potential applications in gas storage and separation, catalysis, and drug delivery.
Conclusion:
In conclusion, this compound is a unique and interesting molecule that has potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound research have been discussed in this paper. More research is needed to fully understand the safety and efficacy of this compound in various applications, but its potential as a building block for the synthesis of various compounds and materials makes it a promising molecule for future research.

Synthesis Methods

The synthesis of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine involves the reaction of tricyclo[4.3.1.1~3,8~]undec-3-ene with benzylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in an inert atmosphere. The yield of this compound is around 60%, and the purity of the product can be improved by further purification methods such as recrystallization.

properties

Molecular Formula

C19H27N

Molecular Weight

269.4 g/mol

IUPAC Name

1-phenyl-N-(3-tricyclo[4.3.1.13,8]undecanylmethyl)methanamine

InChI

InChI=1S/C19H27N/c1-2-4-15(5-3-1)13-20-14-19-7-6-16-8-17(11-19)10-18(9-16)12-19/h1-5,16-18,20H,6-14H2

InChI Key

WMXRFRSPFVJKRZ-UHFFFAOYSA-N

SMILES

C1CC2(CC3CC1CC(C3)C2)CNCC4=CC=CC=C4

Canonical SMILES

C1CC2(CC3CC1CC(C3)C2)CNCC4=CC=CC=C4

Origin of Product

United States

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